

Application Notes and Protocols: LTX-315

Intratumoral Injection in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAM-315

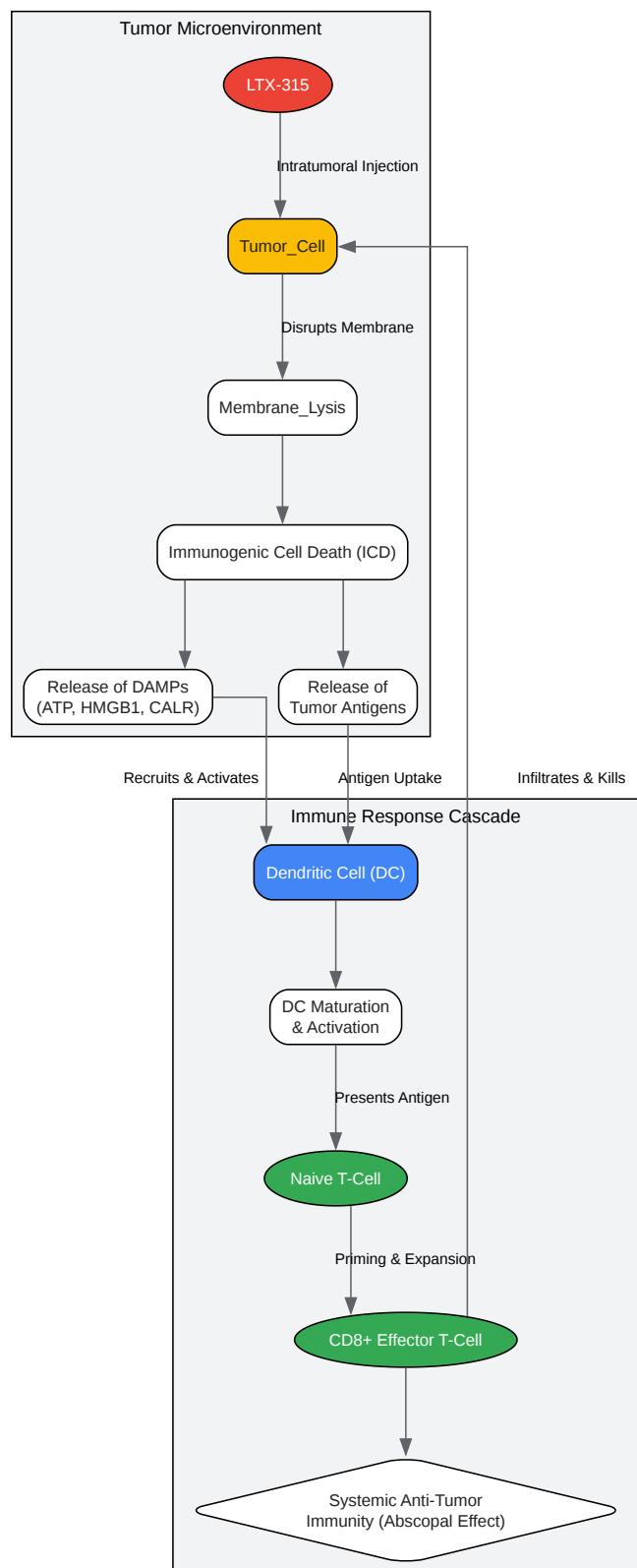
Cat. No.: B1246947

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class, nine-amino-acid oncolytic peptide with a dual mechanism of action. [1][2][3] When injected directly into a solid tumor, it rapidly induces immunogenic cell death (ICD) by disrupting the plasma and mitochondrial membranes of cancer cells.[2][4] This lytic activity leads to the release of danger-associated molecular patterns (DAMPs) and tumor antigens, which in turn recruit and activate immune cells.[4][5][6] This process effectively transforms the tumor microenvironment from immunologically "cold" to "hot," characterized by a significant influx of effector T cells, and can lead to systemic, lasting anti-tumor immunity.[5][7][8]


These application notes provide a summary of preclinical data and detailed protocols for the intratumoral administration of LTX-315 in various mouse models, serving as a guide for researchers investigating its therapeutic potential.

Mechanism of Action

LTX-315's therapeutic effect is a multi-step process initiated by direct contact with tumor cells:

- Membrane Disruption: As a cationic peptide, LTX-315 preferentially binds to the anionic components of cancer cell membranes, causing destabilization and lysis.[3][4]

- Immunogenic Cell Death (ICD): The resulting necrotic cell death is immunogenic, releasing DAMPs such as ATP, High Mobility Group Box 1 (HMGB1), and calreticulin.[4][5][9]
- Immune Activation: These signals recruit and mature dendritic cells (DCs) within the tumor bed.[3][4] Activated DCs then present tumor antigens to T cells.
- T-Cell Infiltration and Systemic Response: This leads to the infiltration of CD4+ and CD8+ T cells into the tumor.[4][5][7] The resulting systemic immune response can target not only the primary, injected tumor but also distant, untreated lesions (an abscopal effect).[2][10]
- Microenvironment Remodeling: LTX-315 reprograms the tumor microenvironment by decreasing immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs).[7][11] Recent studies also show it can downregulate PD-L1 expression on tumor cells by targeting the ATP11B-CMTM6 axis, further enhancing the anti-tumor immune response.[9][12]

[Click to download full resolution via product page](#)

Caption: Mechanism of action for LTX-315 oncolytic peptide.

Experimental Protocols

The following protocols are generalized from multiple preclinical studies. Researchers should optimize parameters for their specific mouse strain, tumor model, and experimental goals.

Protocol 1: Monotherapy in Syngeneic Mouse Models

This protocol is suitable for evaluating the primary efficacy of LTX-315 in immunocompetent mice.

1. Materials and Reagents:

- Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old).
- Tumor Cells: B16F10 melanoma, MCA205 sarcoma, or 4T1 triple-negative breast cancer cells.
- LTX-315: Lyophilized powder, reconstituted in sterile Phosphate Buffered Saline (PBS) to a concentration of 20 mg/ml.[2]
- Cell Culture Media: RPMI or DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Syringes: 0.3 mL insulin syringes with 29-31G needles.
- Calipers: For tumor measurement.

2. Experimental Workflow:

Caption: Standard workflow for LTX-315 efficacy studies.

3. Procedure:

- Tumor Inoculation: Subcutaneously inject 1.5×10^5 B16F10 cells (or other suitable cell line) in 100 μ L of PBS into the right flank of the mice.[3]
- Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers every 1-2 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Treatment Initiation: Begin treatment when tumors reach a volume of approximately 60-100 mm³.[\[2\]](#)
- Intratumoral Injection:
 - Randomize mice into treatment (LTX-315) and control (PBS vehicle) groups.
 - Administer a 50 µL intratumoral injection of LTX-315 (1 mg) or PBS.[\[2\]](#)
 - A typical dosing schedule is one injection per day for three consecutive days.[\[2\]](#)[\[3\]](#)
- Post-Treatment Monitoring: Continue to monitor tumor growth and animal survival. Euthanize mice if tumors exceed 2 cm in diameter or if signs of distress are observed.[\[3\]](#)
- Re-challenge (for cured mice): Mice that achieve complete tumor regression can be re-challenged with the same tumor cell line on the contralateral flank to assess for protective immunological memory.[\[3\]](#)

Protocol 2: Combination Therapy with Checkpoint Inhibitors

This protocol evaluates the synergistic potential of LTX-315 with immune checkpoint blockade.

1. Additional Materials:

- Checkpoint Inhibitors: Anti-CTLA-4 (e.g., clone 9D9) and/or Anti-PD-L1/PD-1 antibodies.
- Injection Buffer: Sterile, in vivo-grade PBS for antibody dilution.

2. Procedure:

- Follow steps 1-3 from Protocol 1 for tumor establishment.
- Treatment Administration:
 - LTX-315: Administer intratumorally as described in Protocol 1.

- Checkpoint Inhibitors: Administer antibodies via intraperitoneal (i.p.) injection according to established protocols (e.g., 100-200 µg per dose on specified days, such as days 3, 6, and 9 post-tumor inoculation).
- Monitoring and Analysis: Monitor tumor growth and survival as previously described. Analyze immune cell populations in tumors and spleens via flow cytometry or immunohistochemistry at the study endpoint to assess synergistic effects on the immune microenvironment.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative outcomes from published mouse model experiments.

Table 1: LTX-315 Monotherapy Efficacy

Tumor Model	Mouse Strain	LTX-315 Dose & Schedule	Outcome	Reference
B16 Melanoma	C57BL/6	1 mg/inj, 3 consecutive days	80% complete regression	[2]
MCA205 Sarcoma	C57BL/6	Not specified	Complete regression of small tumors (20-25 mm ²)	[2]
4T1 Breast Cancer	BALB/c	Not specified	Controlled local and metastatic disease	[11]
Braf/Pten Melanoma	Genetic Model	Not specified	Delayed tumor progression, increased CD8+ T cell infiltration	[8][13]
Kras/P53 Sarcoma	Genetic Model	Not specified	Delayed tumor progression	[13]

Table 2: LTX-315 Combination Therapy Efficacy

Tumor Model	Combination Agent	Key Findings	Reference
Pancreatic (KPC)	Anti-PD-L1	Significant inhibition of tumor growth compared to monotherapies	[12]
Pancreatic (KPC)	Anti-PD-1	Significant inhibition of tumor growth compared to monotherapies	[12]
CTLA4-resistant tumors	Anti-CTLA-4	Cured animals or caused tumor regressions with abscopal effects	[7]
4T1 Breast Cancer	Doxorubicin	Strong additive anti-tumoral effect; complete regression in majority of animals	[5]
TS/A Breast Cancer	Radiotherapy	Eradication of a 3rd untreated lesion in up to 50% of mice	[11]

Expected Results and Analysis

- Tumor Growth Inhibition: Expect a significant delay in tumor growth or complete regression in LTX-315 treated groups compared to vehicle controls.
- Histology: Histological analysis of treated tumors should reveal extensive hemorrhagic necrosis and a massive infiltration of immune cells, particularly CD3+, CD4+, and CD8+ T cells.[\[4\]](#)[\[5\]](#)
- Flow Cytometry: Analysis of tumor-infiltrating lymphocytes (TILs) is expected to show an increased frequency of activated (Granzyme B+, IFN- γ +) CD8+ T cells and a decrease in immunosuppressive cell populations.[\[12\]](#)

- Abscopal Effect: In multi-tumor models, treatment of a single lesion may lead to the regression of distant, untreated tumors, indicating a systemic immune response.[2][10]

Conclusion

LTX-315 is a potent oncolytic peptide that leverages the host immune system to fight cancer. The protocols outlined here provide a framework for investigating its efficacy in preclinical mouse models. Its ability to remodel the tumor microenvironment makes it an especially promising agent for combination therapies with checkpoint inhibitors and other immunomodulatory drugs.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. lytixbiopharma.com [lytixbiopharma.com]
- 3. Frontiers | LTX-315 triggers anticancer immunity by inducing MyD88-dependent maturation of dendritic cells [frontiersin.org]
- 4. LTX-315 (Oncopore™): A short synthetic anticancer peptide and novel immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining the oncolytic peptide LTX-315 with doxorubicin demonstrates therapeutic potential in a triple-negative breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral treatment of one tumor lesion with LTX-315 induces complete tumor regression and long-term specific protective immune responses in a metastatic rodent tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncolytic peptide LTX-315 overcomes resistance of cancers to immunotherapy with CTLA4 checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]

- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Oncolytic peptide LTX-315 induces anti-pancreatic cancer immunity by targeting the ATP11B-PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. verrica.com [verrica.com]
- To cite this document: BenchChem. [Application Notes and Protocols: LTX-315 Intratumoral Injection in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246947#ltx-315-intratumoral-injection-protocols-in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com